1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Overview
Description
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to exhibit antimicrobial and cytotoxic activities . They are believed to interact with various cellular targets, leading to their biological effects.
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit protein kinase d (pkd) . PKD is a family of enzymes involved in various cellular processes, including cell proliferation and survival . The inhibition of PKD could potentially explain some of the biological activities of these compounds.
Biochemical Pathways
These include pathways involved in cell proliferation, survival, gene expression, protein trafficking, cell motility, and immune responses .
Result of Action
Related compounds have shown concentration-dependent biological activities, including antimicrobial and cytotoxic effects . These compounds have also been found to exhibit significant inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Analysis
Biochemical Properties
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol plays a crucial role in biochemical reactions, particularly in the context of anti-inflammatory and enzyme inhibition activities. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, it interacts with nuclear factor kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can modulate inflammatory responses and potentially provide therapeutic benefits in inflammatory diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, which play a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the active sites of COX enzymes, leading to their inhibition . This binding interaction prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound can inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thus preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a gradual decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of inflammatory pathways and minimal adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits inflammation without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, and exceeding this threshold can lead to adverse effects . These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative dechlorination and N-dealkylation, resulting in the formation of metabolites that retain biological activity . These metabolic pathways are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile . Additionally, interactions with cofactors such as NADPH are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with albumin, which aids in its distribution throughout the bloodstream . Within cells, it can be transported by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into target tissues . The localization and accumulation of the compound in specific tissues are critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, it can translocate to the nucleus to modulate gene expression . Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity . These targeting signals ensure that the compound exerts its effects in the appropriate cellular compartments .
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For instance, the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate can yield the corresponding pyrazole, which can then be further reacted with thiourea to form the desired pyrazolopyrimidine-thiol compound . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or thiolate using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles such as alkyl halides or acyl chlorides
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed, leading to a variety of functionalized derivatives.
Scientific Research Applications
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: This compound has a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The presence of a methyl group can influence the compound’s lipophilicity and pharmacokinetic properties.
1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol: The nitro group can significantly impact the compound’s electronic properties and its interactions with biological targets
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential applications in drug development.
Chemical Structure and Properties
The compound has the following molecular formula:
- Empirical Formula : C11H8FN4S
- Molecular Weight : 246.27 g/mol
- CAS Number : 924022-47-9
The structure features a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group and a thiol (-SH) functional group, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of several pyrazolo derivatives, including this compound. The MTT assay results indicated that this compound exhibited stronger cytotoxic activity than standard chemotherapeutics like cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 0.25 | MCF-7 |
Cisplatin | 0.5 | MCF-7 |
This compound | 0.30 | MDA-MB-231 |
Cisplatin | 0.6 | MDA-MB-231 |
The mechanism of action appears to involve apoptosis induction via the caspase pathway and modulation of key proteins involved in cell survival and proliferation .
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its ability to inhibit specific enzymes that play roles in various diseases.
Case Study: COX Inhibition
A recent study focused on the anti-inflammatory properties of related pyrazolo compounds demonstrated that they could effectively inhibit cyclooxygenase (COX) enzymes:
Compound | IC50 (µM) | COX Enzyme |
---|---|---|
Pyrazolo Derivative A | 0.04 | COX-2 |
Pyrazolo Derivative B | 0.05 | COX-2 |
This compound | 0.03 | COX-2 |
These findings suggest that the compound may provide therapeutic benefits in inflammatory conditions by reducing prostaglandin synthesis .
Applications in Drug Development
The unique pharmacological profile of this compound makes it a valuable scaffold for drug design. Its application ranges from oncology to anti-inflammatory therapies.
Potential Drug Development Pathways
- Oncology : Targeted therapies based on its anticancer properties.
- Anti-inflammatory : Development of new anti-inflammatory drugs through COX inhibition.
- Diagnostic Tools : Exploration of its role in developing diagnostic agents for early disease detection.
Properties
IUPAC Name |
1-(4-fluorophenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4S/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQSGIOVKIRVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=S)N=CN3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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